4-Methyl-2-(piperidin-2-yl)heptan-1-amine
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Overview
Description
4-Methyl-2-(piperidin-2-yl)heptan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve multi-step synthesis and the use of phase transfer catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
4-Methyl-2-(piperidin-2-yl)heptan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperidine nitrogen acts as a nucleophile. Common reagents used in these reactions include hydrogen gas, metal catalysts, and halogenated compounds.
Scientific Research Applications
4-Methyl-2-(piperidin-2-yl)heptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Piperidine derivatives are explored for their pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine involves its interaction with specific molecular targets. The piperidine moiety can bind to various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-Methyl-2-(piperidin-2-yl)heptan-1-amine can be compared with other piperidine derivatives such as:
4-Methyl-2-(piperidin-4-yl)heptan-1-amine: Similar in structure but with a different position of the piperidine nitrogen.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine: Contains an aryl group attached to the piperidine ring. These compounds share the piperidine core but differ in their substituents and positions, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C13H28N2 |
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Molecular Weight |
212.37 g/mol |
IUPAC Name |
4-methyl-2-piperidin-2-ylheptan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-3-6-11(2)9-12(10-14)13-7-4-5-8-15-13/h11-13,15H,3-10,14H2,1-2H3 |
InChI Key |
PLFOILFTHVSCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CN)C1CCCCN1 |
Origin of Product |
United States |
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